molecular formula C6H10FN B7954402 3-Cyclopropyl-3-fluoroazetidine

3-Cyclopropyl-3-fluoroazetidine

Cat. No.: B7954402
M. Wt: 115.15 g/mol
InChI Key: AOUFJTIBSZYCPM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-fluoroazetidine is a cyclic amine compound characterized by a four-membered azetidine ring substituted with a cyclopropyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-fluoroazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a fluorinated azetidine precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-fluoroazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted azetidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized azetidines, reduced amine derivatives, and various substituted azetidine compounds .

Scientific Research Applications

3-Cyclopropyl-3-fluoroazetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-fluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine substituents impart unique electronic and steric properties, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 3-Cyclopropylazetidine
  • 3-Fluoroazetidine
  • 3-Cyclopropyl-3-chloroazetidine

Comparison: Compared to its analogs, 3-Cyclopropyl-3-fluoroazetidine exhibits distinct properties due to the presence of both cyclopropyl and fluorine substituentsFor instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design .

Properties

IUPAC Name

3-cyclopropyl-3-fluoroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6(3-8-4-6)5-1-2-5/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUFJTIBSZYCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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FC1(C2CC2)CN(C(c2ccccc2)c2ccccc2)C1
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